The synthesis of CJB-090 2HCl involves several key steps:
Technical details regarding the specific reaction mechanisms and conditions used in the synthesis of CJB-090 2HCl can be found in specialized chemical literature.
CJB-090 2HCl features a complex molecular structure characterized by:
CJB-090 2HCl participates in various chemical reactions:
Each reaction type provides insights into the reactivity profile of CJB-090 2HCl and its potential transformations in biological systems.
The mechanism of action for CJB-090 2HCl primarily revolves around its interaction with dopamine receptors:
Data on binding affinities and functional assays provide quantitative insights into its efficacy as an agonist.
CJB-090 2HCl possesses several notable physical and chemical properties:
These properties are crucial for both laboratory handling and potential pharmaceutical applications.
CJB-090 2HCl has significant scientific applications:
CJB-090 dihydrochloride hydrate (CAS 595584-40-0) is a selective dopamine D3 receptor partial agonist with the molecular formula C₂₆H₂₈Cl₂N₄O·2HCl·H₂O and a molecular weight of 564.38 g/mol. It is supplied as a white to tan powder with ≥98% purity (HPLC) and exhibits aqueous solubility of ≥18 mg/mL [1] [2]. The compound requires storage at 2–8°C in a desiccated environment to maintain stability [3].
Pharmacologically, CJB-090 attenuates the discriminative stimulus effects of cocaine without exhibiting intrinsic cocaine-like activity. It significantly reduces methamphetamine self-administration in preclinical models, indicating its potential for modulating addiction-related behaviors. Its D3 receptor binding specificity (Ki = 0.32–1.59 nM) contributes to these effects, though functional selectivity over D2 receptors remains a critical research focus [1] [4].
Table 1: Physicochemical Properties of CJB-090 2HCl
Property | Specification |
---|---|
Chemical Name | N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide dihydrochloride hydrate |
CAS Number | 595584-40-0 |
Molecular Weight | 564.38 g/mol |
Purity | ≥98% (HPLC) |
Solubility | H₂O: ≥18 mg/mL |
Storage Conditions | 2–8°C, desiccated |
CJB-090 2HCl belongs to the 4-phenylpiperazine class of dopamine receptor ligands. Its structure integrates three pharmacophoric elements essential for D3 receptor interaction:
The SMILES string (O.Cl.Cl.Clc1cccc(N2CCN(CCCCNC(=O)c3ccc(cc3)-c4ccccn4)CC2)c1Cl
) and InChIKey (MEROVXNAYIISBI-UHFFFAOYSA-N
) confirm the presence of protonatable piperazine nitrogens, which form dihydrochloride salts, and a hydrate-associated water molecule [1]. This molecular architecture aligns with extended "aryl-terminated" D3 ligands characterized by high molecular weights (>500 g/mol) and calculated lipophilicities (cLogP ≈ 4–5) [4].
Table 2: Structural Domains of CJB-090 2HCl
Domain | Structural Feature | Role in Pharmacodynamics |
---|---|---|
Arylpiperazine Core | 2,3-Dichlorophenylpiperazine | Primary D3 receptor anchoring |
Linker | Butyl chain (─C₄H₈─) | Optimal spacer length for receptor access |
Terminal Amide | 4-(Pyridin-2-yl)benzamide | Enhances D3 selectivity and partial agonism |
CJB-090 emerged from structure-activity relationship (SAR) studies focused on modifying the D3 pharmacophore within the 2,3-dichlorophenylpiperazine scaffold. Early analogs prioritized D3 affinity but exhibited insufficient selectivity over D2 receptors or poor blood-brain barrier penetration. CJB-090 was developed through strategic incorporation of the 4-(pyridin-2-yl)benzamide terminus, balancing receptor selectivity (D3 Ki <1 nM) and physicochemical properties suitable for in vivo studies [4].
Its research significance lies in:
Table 3: Evolution of D3-Selective Arylpiperazine Ligands
Compound | D3 Ki (nM) | D2/D3 Selectivity Ratio | Key Structural Features |
---|---|---|---|
CJB-090 | 0.32–1.59 | 40–117 | 4-(Pyridin-2-yl)benzamide terminus |
S-22 (Enantiomer) | 0.85 | 470 | Chiral hydroxybutyl linker |
SB-277011-A | 1.0 | 100 | Quinoline-4-carboxamide terminus |
Pharmacological Goal | High affinity | >100-fold selectivity | Reduced lipophilicity (cLogP <5) |
CJB-090 remains a pivotal tool compound for elucidating D3 receptor function in addiction and neuropsychiatric disorders, bridging in vitro binding data and in vivo efficacy [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7